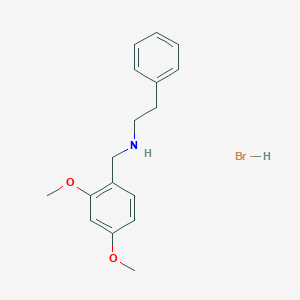

N-(2,4-dimethoxybenzyl)-2-phenylethanamine hydrobromide

CAS No.: 1609396-31-7

Cat. No.: VC4084639

Molecular Formula: C17H22BrNO2

Molecular Weight: 352.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609396-31-7 |

|---|---|

| Molecular Formula | C17H22BrNO2 |

| Molecular Weight | 352.3 |

| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-2-phenylethanamine;hydrobromide |

| Standard InChI | InChI=1S/C17H21NO2.BrH/c1-19-16-9-8-15(17(12-16)20-2)13-18-11-10-14-6-4-3-5-7-14;/h3-9,12,18H,10-11,13H2,1-2H3;1H |

| Standard InChI Key | YGMPBXMDCVJFGW-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2)OC.Br |

| Canonical SMILES | COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2)OC.Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₁₇H₂₂BrNO₂, molecular weight 352.3 g/mol) comprises a phenylethanamine backbone modified by an N-(2,4-dimethoxybenzyl) group and a hydrobromide counterion. The 2,4-dimethoxybenzyl moiety introduces electron-rich aromaticity, while the hydrobromide salt improves crystallinity and aqueous solubility. Key structural features include:

-

Phenylethanamine core: A two-carbon chain linking a phenyl ring to an amine group, a scaffold shared with neurotransmitters like dopamine and serotonin .

-

N-Benzyl substitution: The 2,4-dimethoxybenzyl group attached to the amine nitrogen modulates steric and electronic interactions, influencing receptor binding .

-

Hydrobromide salt: Ionic pairing with bromide enhances stability and facilitates purification.

A comparative analysis of related compounds reveals that N-benzylation typically increases affinity for serotonin receptors (5-HT₂), though selectivity varies with substitution patterns .

| Property | Value |

|---|---|

| CAS No. | 1609396-31-7 |

| Molecular Formula | C₁₇H₂₂BrNO₂ |

| Molecular Weight | 352.3 g/mol |

| IUPAC Name | N-[(2,4-Dimethoxyphenyl)methyl]-2-phenylethanamine; hydrobromide |

| SMILES | COC1=CC(=C(C=C1)CNCCC2=CC=CC=C2)OC.Br |

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve methoxy protons (δ 3.7–3.9 ppm) and aromatic signals from the benzyl and phenyl groups.

-

Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 352.3 (M+H⁺), with fragmentation patterns consistent with N-benzyl cleavage.

-

X-ray Crystallography: Although data for this specific compound is limited, analogous hydrobromide salts exhibit monoclinic crystal systems with Br⁻ participating in hydrogen-bonding networks .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization of phenylethanamine precursors:

-

Benzylation: Reacting 2-phenylethanamine with 2,4-dimethoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) yields the N-benzylated intermediate.

-

Salt Formation: Treating the free base with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol) precipitates the hydrobromide salt.

A patent detailing analogous N-methylphenethylamine syntheses highlights critical parameters for hydrogenation reactions, including:

-

Temperature control: Staged heating (55–65°C initially, then 85–100°C) optimizes yield and minimizes byproducts .

-

Lewis acid additives: Aluminum chloride (AlCl₃) facilitates imine reduction during hydrogenation .

Purification and Yield

Crude product purification typically involves:

-

Recrystallization: Using ethanol/water mixtures to isolate the hydrobromide salt.

-

Column Chromatography: Silica gel elution with dichloromethane/methanol gradients removes unreacted benzylating agents.

Reported yields range from 60–75%, contingent on reaction scale and solvent choice .

Physicochemical Properties

Solubility and Stability

As a hydrobromide salt, the compound exhibits:

-

Aqueous solubility: >50 mg/mL in water at 25°C, advantageous for in vitro assays.

-

Thermal stability: Decomposition onset at ~200°C, with melting point undetermined due to salt dissociation.

Comparative data for 2-phenylethanamine derivatives indicate that dimethoxy substitution reduces volatility (boiling point >250°C estimated) .

Partition Coefficients

Calculated logP values (ChemAxon):

-

Free base: 2.8 ± 0.3 (moderate lipophilicity).

-

Hydrobromide salt: -1.2 ± 0.2 (high polarity due to ionization).

These properties influence blood-brain barrier permeability, suggesting limited CNS activity without prodrug modification .

Research Applications

Medicinal Chemistry

As a versatile intermediate, this compound enables:

-

Analog synthesis: Modifying methoxy groups or phenyl substituents to explore structure-activity relationships.

-

Prodrug development: Esterification of the hydrobromide salt to enhance bioavailability.

Neuroscience Tools

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume